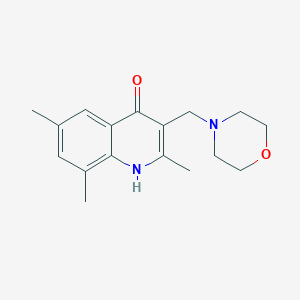

2,6,8-Trimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol

Descripción

2,6,8-Trimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with three methyl groups at positions 2, 6, and 8, a morpholin-4-ylmethyl substituent at position 3, and a hydroxyl group at position 4.

Propiedades

IUPAC Name |

2,6,8-trimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-11-8-12(2)16-14(9-11)17(20)15(13(3)18-16)10-19-4-6-21-7-5-19/h8-9H,4-7,10H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGZHZVEPJVFII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=C(N2)C)CN3CCOCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-Trimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol typically involves multi-step organic reactions

Preparation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of Methyl Groups: The methyl groups at positions 2, 6, and 8 can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

Attachment of Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group can be introduced via nucleophilic substitution. This involves reacting the quinoline derivative with morpholine in the presence of a suitable base such as sodium hydride.

Hydroxylation: The hydroxyl group at position 4 can be introduced through selective oxidation using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 2,6,8-Trimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2,6,8-Trimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 4 can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2,6,8-Trimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has several scientific research applications:

Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

Biological Studies: The compound is used in studies investigating the biological activities of quinoline derivatives, including their antimicrobial, antiviral, and anticancer properties.

Chemical Biology: It serves as a probe in chemical biology to study molecular interactions and pathways involving quinoline derivatives.

Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mecanismo De Acción

The mechanism of action of 2,6,8-Trimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can:

Inhibit Enzymes: It may inhibit enzymes involved in critical biological processes, such as DNA replication, protein synthesis, and cell signaling.

Bind to Receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.

Induce Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparación Con Compuestos Similares

2,6,8-Trimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol can be compared with other quinoline derivatives to highlight its uniqueness:

2,4-Dimethylquinoline: Lacks the morpholin-4-ylmethyl and hydroxyl groups, resulting in different biological activities and chemical reactivity.

4-Hydroxyquinoline: Lacks the methyl and morpholin-4-ylmethyl groups, leading to distinct pharmacological properties.

3-Morpholin-4-ylmethylquinoline: Lacks the hydroxyl and additional methyl groups, affecting its interaction with molecular targets.

The unique combination of substituents in 2,6,8-Trimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.